1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide
CAS No.: 959579-69-2
Cat. No.: VC16201172
Molecular Formula: C12H14ClN5O3S
Molecular Weight: 343.79 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide - 959579-69-2](/images/structure/VC16201172.png)
Specification
CAS No. | 959579-69-2 |
---|---|
Molecular Formula | C12H14ClN5O3S |
Molecular Weight | 343.79 g/mol |
IUPAC Name | 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonylamino]-3-phenylurea |
Standard InChI | InChI=1S/C12H14ClN5O3S/c1-8-10(11(13)18(2)16-8)22(20,21)17-15-12(19)14-9-6-4-3-5-7-9/h3-7,17H,1-2H3,(H2,14,15,19) |
Standard InChI Key | SGWKZHSNPHIFCK-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1S(=O)(=O)NNC(=O)NC2=CC=CC=C2)Cl)C |
Introduction
Structural Analysis and Nomenclature
The IUPAC name delineates the compound’s architecture:
-
Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
-
Substituents:
-
Sulfonic acid group (-SO₃H) at position 4, enhancing hydrophilicity and potential catalytic activity .
-
Chloro (Cl) and two methyl (-CH₃) groups at positions 5, 1, and 3, respectively, contributing to steric and electronic modulation.
-
Hydrazide moiety (-CONHNH₂) at position 2, modified by a phenylamino carbonyl group (-NHCOPh), enabling nucleophilic and condensation reactions .
-
The presence of both electron-withdrawing (Cl, SO₃H) and electron-donating (CH₃) groups creates a polarized electronic environment, likely influencing reactivity in synthetic and biological contexts.
Synthetic Methodologies
Pyrazole Core Formation
Pyrazole synthesis typically involves cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example, Kande et al. demonstrated that succinimide-N-sulfonic acid catalyzes pyrazole formation in water within 15 minutes, achieving yields >85% . Adapting this protocol:
-
Reactants: Hydrazine derivatives (e.g., phenylhydrazine) and a 1,3-diketone substituted with Cl and CH₃ groups.
-
Catalyst: Succinimide-N-sulfonic acid (5 mol%) in aqueous medium.
-
Conditions: Reflux at 80–100°C for 30–60 minutes.
This method’s eco-friendliness and efficiency make it ideal for constructing the pyrazole backbone.
Sulfonic Acid Functionalization
Introducing the sulfonic acid group at position 4 can be achieved via:
-
Direct sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C .
-
Post-functionalization of a pre-synthesized pyrazole using SO₃·H3PO4 complex, as described in sulfonic acid catalyst synthesis .
Hydrazide Derivatization
The hydrazide group is introduced via nucleophilic substitution or condensation. For instance, Machoń et al. synthesized 5-chloro-3-methylisothiazole-4-carbohydrazide by reacting acid chlorides with hydrazine hydrate . Adapting this:
-
Reactants: Pyrazole-4-sulfonyl chloride and phenylcarbazate.
-
Product Isolation: Crystallization from acetonitrile yields the target hydrazide.
Physicochemical Properties
Spectroscopic Data:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume